Oxetan-3-ylmethanamine

Descripción general

Descripción

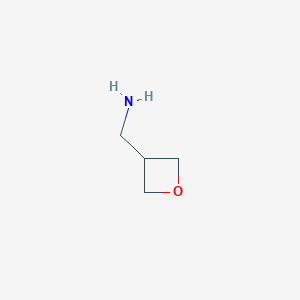

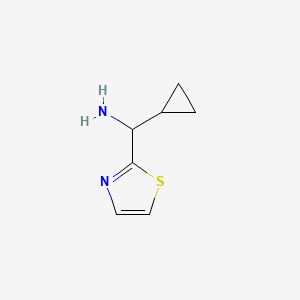

Oxetan-3-ylmethanamine is a chemical compound with the molecular formula C4H9NO . It is also known by other names such as 3-Oxetanemethanamine, 3-Aminomethyl-oxetane, and 3-(Aminomethyl)oxetane . The molecular weight of this compound is 87.12 g/mol .

Molecular Structure Analysis

The molecular structure of Oxetan-3-ylmethanamine can be represented by the InChI string: InChI=1S/C4H9NO/c5-1-4-2-6-3-4/h4H,1-3,5H2 . The Canonical SMILES for this compound is C1C(CO1)CN .

Physical And Chemical Properties Analysis

Oxetan-3-ylmethanamine has a molecular weight of 87.12 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2 . The Rotatable Bond Count is 1 . The Exact Mass and Monoisotopic Mass of this compound are 87.068413911 g/mol . The Topological Polar Surface Area is 35.2 Ų . The Heavy Atom Count is 6 .

Aplicaciones Científicas De Investigación

1. Drug Discovery and Structural Implications

Oxetan-3-ylmethanamine and related oxetanes are significant in drug discovery due to their ability to induce substantial changes in solubility, lipophilicity, metabolic stability, and conformational preference in drug molecules. They are particularly effective when replacing functionalities such as gem-dimethyl or carbonyl groups. Oxetanes can increase aqueous solubility dramatically (up to 4000 times) and reduce the rate of metabolic degradation. This makes them valuable in designing drugs with improved pharmacokinetic properties (Wuitschik et al., 2010).

2. Synthesis and Incorporation into Aromatic Systems

Efficient methods have been developed to incorporate oxetan-3-yl and azetidin-3-yl groups into aromatic systems, which are key motifs in medicinal chemistry. The use of a nickel-mediated alkyl-aryl Suzuki coupling presents an effective approach to install these structures into aromatic compounds, which is vital for the synthesis of various drug molecules (Duncton et al., 2008).

3. Introduction into Heteroaromatic Bases

Oxetan-3-yl groups have been introduced into heteroaromatic bases using radical addition methods, such as the Minisci reaction. This process has been applied to heteroaromatic systems that are significant in drug discovery, like EGFR inhibitors and antimalarial drugs. This showcases the versatility of oxetanes in modifying various drug molecules (Duncton et al., 2009).

4. Preparation of Substituted 3-Aminooxetanes

The oxetane ring is a useful bioisostere for geminal dimethyl and carbonyl groups in drug discovery. Methods have been developed for the straightforward synthesis of structurally diverse 3-aminooxetanes, highlighting the adaptability of oxetane chemistry in drug development (Hamzik & Brubaker, 2010).

5. Practical Synthesis of Oxetan-3-ones

A general solution for synthesizing various oxetan-3-ones has been developed. This method is notable for its simplicity and efficiency, highlighting the importance of oxetan-3-ones as valuable substrates in drug discovery (Ye, He, & Zhang, 2010).

6. Modification of Proteins with Oxetanes

Oxetanes have been used to alter the physicochemical properties of proteins through chemoselective alkylation. This method has been applied to proteins used in drug formulation and therapeutic antibodies, demonstrating oxetanes' potential in developing novel peptide/protein therapeutics (Boutureira et al., 2017).

7. Design Elements to Alter Metabolic Pathways

Oxetane-containing ring systems have been used to modulate drug-like properties, with particular focus on how they are metabolized by human microsomal epoxide hydrolase (mEH). Understanding and directing metabolic clearance via mEH can potentially decrease dependence on cytochromes P450, a key consideration in drug design (Toselli et al., 2019).

Mecanismo De Acción

Target of Action

Oxetan-3-ylmethanamine, also known as 3-aminomethyl oxetane , is a heterocyclic compound The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It is known that oxetanes can be accessed from corresponding carbonyl compounds through initial formation of an epoxide followed by ring opening . This suggests that Oxetan-3-ylmethanamine may interact with its targets through a similar mechanism, leading to changes in the target molecules.

Biochemical Pathways

Oxetanes are known to be involved in various chemical reactions, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

It is known that the compound is a liquid at room temperature with a density of 1014 g/mL at 25°C . It has a boiling point of 131°C and a flash point of 63°C , suggesting that it may have good bioavailability

Action Environment

The action of Oxetan-3-ylmethanamine may be influenced by various environmental factors. For instance, it is known to be sensitive to air and heat , suggesting that these factors could affect its action, efficacy, and stability. It is recommended to store the compound in an inert atmosphere at -20°C to maintain its stability.

Propiedades

IUPAC Name |

oxetan-3-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO/c5-1-4-2-6-3-4/h4H,1-3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTHZBRAXOLUNBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10676710 | |

| Record name | 1-(Oxetan-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Oxetan-3-ylmethanamine | |

CAS RN |

6246-05-5 | |

| Record name | 1-(Oxetan-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (oxetan-3-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of Oxetan-3-ylmethanamine in synthesizing BACE1 inhibitors?

A: Oxetan-3-ylmethanamine serves as a crucial building block in the synthesis of deuterium-labeled BI 1181181, a potent BACE1 inhibitor. [] Specifically, the deuterated form of Oxetan-3-ylmethanamine, [2 H6 ]-7, is reacted with a key chiral intermediate to introduce the desired deuterium labeling into the final compound. This labeling is essential for various research purposes, including drug metabolism and pharmacokinetic studies.

Q2: Are there any known Structure-Activity Relationship (SAR) studies exploring modifications to the Oxetan-3-ylmethanamine moiety in BACE1 inhibitors?

A: The provided research paper focuses primarily on the synthesis of labeled compounds and doesn't delve into specific SAR studies concerning modifications to the Oxetan-3-ylmethanamine moiety within the BACE1 inhibitor structure. [] Further research would be needed to understand the impact of such modifications on the inhibitor's potency, selectivity, and other pharmacological properties.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(2,3-dimethylphenoxy)ethyl]acetamide](/img/structure/B1394100.png)

![N-[2-(4-isopropylphenoxy)ethyl]acetamide](/img/structure/B1394101.png)

![2-((e)-3-(5,5-Dimethyl-3-[(e)-3-(1,3,3-trimethyl-1,3-dihydro-2h-indol-2-ylidene)-1-propenyl]-2-cyclohexen-1-ylidene)-1-propenyl)-1,3,3-trimethyl-3h-indolium tetrafluoroborate](/img/structure/B1394103.png)

![[2-(Octyloxy)ethyl]amine oxalate](/img/structure/B1394106.png)

![3,3'-Tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(6-methoxybenzoic acid)](/img/structure/B1394109.png)